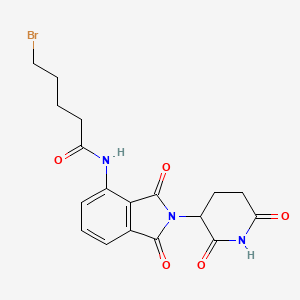
Pomalidomide-CO-C4-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-C4-Br is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation IMiD, following thalidomide and lenalidomide, and is known for its potent antiangiogenic and immunomodulatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives, including Pomalidomide-CO-C4-Br, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to yield pomalidomide .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient processes. This method involves a continuous 3-4 step flow approach, resulting in an overall yield of 38-47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-CO-C4-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur in a range of organic solvents with different polarities at temperatures ranging from ambient to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-C4-Br has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives and conjugates for further study.
Biology: Investigated for its effects on cellular processes and interactions.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Pomalidomide-CO-C4-Br exerts its effects through a pleiotropic mechanism of action. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins. This interaction disrupts the proliferation of multiple myeloma cells and induces apoptosis. Additionally, it modulates the immune response by affecting cytokine production and T-cell activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The first-generation IMiD, known for its teratogenic effects but also used in the treatment of multiple myeloma.
Lenalidomide: The second-generation IMiD, more potent than thalidomide and used in similar therapeutic contexts.
Pomalidomide: The parent compound of Pomalidomide-CO-C4-Br, known for its enhanced potency and efficacy in resistant cases
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages over its predecessors. Its ability to overcome resistance in multiple myeloma patients highlights its potential as a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C18H18BrN3O5 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |
InChI-Schlüssel |
GGRGQWPRMDAFRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















